1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Description
1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has explored the use of pyrazole derivatives as corrosion inhibitors for metals. One study focused on the inhibition efficiency of pyrazole compounds in preventing steel corrosion in hydrochloric acid environments. The compounds demonstrated significant corrosion inhibition, with efficiency increasing alongside the concentration of the inhibitors. This suggests the potential of pyrazole derivatives, including 1-(Cyclobutylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid, in protective coatings and treatments for metals against corrosion (Herrag et al., 2007).
Drug Synthesis and Functionalization
Pyrazole derivatives have been actively explored in the synthesis of various bioactive compounds. For example, the synthesis of pyrazole-3-carboxamide and -3-carboxylate derivatives from 1H-pyrazole-3-carboxylic acid has been documented, showing the versatility of these compounds in creating pharmacologically relevant structures (Yıldırım et al., 2005). Additionally, structural and spectral studies on pyrazole derivatives have contributed to understanding their chemical behavior and potential in drug development (Viveka et al., 2016).
Coordination Polymers and Metal Complexes
Pyrazole-based ligands, including those structurally related to this compound, have been used to synthesize coordination polymers and metal complexes with potential applications in catalysis, molecular recognition, and materials science. For instance, the synthesis of d10 metal coordination polymers using pyrazole-derived ligands illustrates the utility of these compounds in constructing complex inorganic structures (Cheng et al., 2017).
Anticancer Research
Organometallic complexes involving pyrazole derivatives have been studied for their potential as anticancer agents. The synthesis of organometallic complexes featuring pyrazole-based ligands and their evaluation against cancer cell lines highlight the therapeutic prospects of pyrazole compounds in oncology (Stepanenko et al., 2011).
Material Science and Heterocyclic Chemistry
Pyrazoles are integral to the development of new materials and the exploration of heterocyclic chemistry. Their role in synthesizing novel heterocycles and materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors, underscores the broad applicability of pyrazole derivatives in advanced scientific research (Shen et al., 2012).
Properties
IUPAC Name |
1-(cyclobutylmethyl)-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-9(10(13)14)11-12(7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDXUPQHLKNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.